Cas no 1780853-29-3 (1-cyclobutyl-N-methylcyclopropan-1-amine)

1-cyclobutyl-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-cyclobutyl-N-methylcyclopropan-1-amine
- EN300-1829749
- 1780853-29-3
-
- インチ: 1S/C8H15N/c1-9-8(5-6-8)7-3-2-4-7/h7,9H,2-6H2,1H3
- InChIKey: VNVSETSLZQBXNG-UHFFFAOYSA-N
- SMILES: N(C)C1(CC1)C1CCC1
計算された属性
- 精确分子量: 125.120449483g/mol
- 同位素质量: 125.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 12Ų
1-cyclobutyl-N-methylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829749-10.0g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1829749-5.0g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1829749-10g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1829749-1g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1829749-0.25g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1829749-1.0g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1829749-0.5g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1829749-0.05g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1829749-0.1g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1829749-2.5g |
1-cyclobutyl-N-methylcyclopropan-1-amine |
1780853-29-3 | 2.5g |
$1791.0 | 2023-09-19 |
1-cyclobutyl-N-methylcyclopropan-1-amine 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1-cyclobutyl-N-methylcyclopropan-1-amineに関する追加情報
Exploring the Unique Properties and Applications of 1-Cyclobutyl-N-methylcyclopropan-1-amine (CAS No. 1780853-29-3)
In the ever-evolving landscape of organic chemistry, 1-cyclobutyl-N-methylcyclopropan-1-amine (CAS No. 1780853-29-3) has emerged as a compound of significant interest due to its distinctive structural features and potential applications. This cyclopropane-amine derivative combines a cyclobutyl group with an N-methyl substitution, creating a versatile scaffold for pharmaceutical and material science research. Researchers are increasingly drawn to its rigid three-membered ring system, which offers unique steric and electronic properties that can influence molecular interactions.
The synthesis of 1-cyclobutyl-N-methylcyclopropan-1-amine involves advanced ring-forming reactions, often leveraging catalyzed cyclopropanation techniques. Its CAS number 1780853-29-3 serves as a critical identifier in chemical databases, ensuring precise tracking in global research. Recent studies highlight its role as a building block in drug discovery, particularly for targeting central nervous system (CNS) receptors. The compound’s lipophilic nature and small molecular weight make it an attractive candidate for optimizing blood-brain barrier permeability—a hot topic in neurodegenerative disease research.
Beyond pharmaceuticals, 1-cyclobutyl-N-methylcyclopropan-1-amine is being explored in agrochemical formulations, where its stability under environmental conditions could enhance pesticide efficacy. Sustainability-focused chemists are also investigating its potential in green chemistry applications, aligning with the growing demand for eco-friendly synthetic routes. Questions like *"How does cyclobutyl enhance amine reactivity?"* or *"What are the synthetic challenges of N-methylcyclopropanamines?"* frequently appear in academic forums, reflecting the compound’s relevance.
From a commercial perspective, suppliers of CAS 1780853-29-3 emphasize its high purity (>98%) and compliance with Good Manufacturing Practices (GMP). Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity. As interest in small-ring amines grows, this compound’s role in medicinal chemistry libraries is expected to expand, driven by its balance of conformational constraint and functional group diversity.
In summary, 1-cyclobutyl-N-methylcyclopropan-1-amine represents a compelling case study in modern chemical innovation. Its dual utility in life sciences and industrial applications, combined with its alignment with trends like fragment-based drug design and sustainable synthesis, positions it as a molecule worth watching. For researchers querying *"cyclopropylamine derivatives in drug discovery"* or *"CAS 1780853-29-3 suppliers,"* this compound offers both challenges and opportunities at the frontier of molecular science.
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